2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 853318-75-9
VCID: VC16033241
InChI: InChI=1S/C22H16BrN3O3/c23-15-6-11-20-19(12-15)22(28)26(14-24-20)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27)
SMILES:
Molecular Formula: C22H16BrN3O3
Molecular Weight: 450.3 g/mol

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide

CAS No.: 853318-75-9

Cat. No.: VC16033241

Molecular Formula: C22H16BrN3O3

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide - 853318-75-9

Specification

CAS No. 853318-75-9
Molecular Formula C22H16BrN3O3
Molecular Weight 450.3 g/mol
IUPAC Name 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide
Standard InChI InChI=1S/C22H16BrN3O3/c23-15-6-11-20-19(12-15)22(28)26(14-24-20)13-21(27)25-16-7-9-18(10-8-16)29-17-4-2-1-3-5-17/h1-12,14H,13H2,(H,25,27)
Standard InChI Key PFFJUVIUALVPAQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₂₂H₁₆BrN₃O₃, with a molecular weight of 450.3 g/mol. Its IUPAC name, 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide, reflects three critical structural components:

  • A 6-bromo-4-oxoquinazolin-3(4H)-yl core, providing a planar aromatic system with electrophilic sites at the carbonyl and bromine substituent.

  • An acetamide bridge at position 3 of the quinazoline ring, introducing hydrogen-bonding capacity.

  • A 4-phenoxyphenyl terminal group, contributing steric bulk and lipophilicity.

Table 1: Key Chemical Descriptors

PropertyValue
CAS No.853318-75-9
Molecular FormulaC₂₂H₁₆BrN₃O₃
Molecular Weight450.3 g/mol
IUPAC Name2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)acetamide
Canonical SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=C(C=C4)Br
InChI KeyPFFJUVIUALVPAQ-UHFFFAOYSA-N

The bromine atom at position 6 of the quinazoline ring likely enhances electrophilic reactivity, potentially facilitating interactions with biological nucleophiles such as cysteine residues in enzyme active sites. The 4-phenoxyphenyl group, with its extended aromatic system, may improve membrane permeability compared to simpler phenyl substituents .

Synthesis and Structural Modification

Structural Analogues and SAR Insights

Comparative analysis with analogues reveals:

  • Bromine vs. Chlorine: The 6-bromo substituent may confer greater steric hindrance and electron-withdrawing effects than chlorine, potentially altering target binding kinetics .

  • Phenoxy vs. Methoxy Groups: The 4-phenoxyphenyl group in this compound, compared to methoxy-substituted quinazolines, introduces a larger hydrophobic surface area, which could enhance affinity for lipophilic enzyme pockets.

Theoretical Biological Activities

Anti-inflammatory and Antimicrobial Profiles

Hazard MitigationProtocol
Personal ProtectionNitrile gloves, lab coat, ANSI-approved goggles
VentilationChemical fume hood with ≥100 fpm face velocity
Spill ManagementAbsorb with inert material (vermiculite), dispose as hazardous waste
Storage-20°C under argon, shielded from light

Future Research Directions

  • Target Identification: Proteomic profiling to map kinase inhibition selectivity.

  • ADMET Optimization: Introducing solubilizing groups (e.g., PEG chains) without compromising target affinity.

  • In Vivo Efficacy: Testing in xenograft models of EGFR-driven cancers.

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